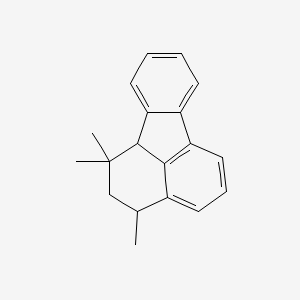
Cyclohept-2-en-1-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohept-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a seven-membered ring structure with a hydroxyl group attached to the second carbon of the double bond. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohept-2-en-1-ol can be synthesized through various methods, including the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroboration-oxidation of cycloheptene, where borane (BH3) is used followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Formic acid can be prepared industrially by the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst such as vanadium pentoxide (V2O5) .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cycloheptanol using reducing agents like sodium borohydride (NaBH4).
Formic acid undergoes reactions such as:
Dehydration: It can be dehydrated to carbon monoxide and water using concentrated sulfuric acid (H2SO4).
Reduction: Formic acid can be reduced to methanol using a catalyst like palladium on carbon (Pd/C).
Aplicaciones Científicas De Investigación
Cyclohept-2-en-1-ol and formic acid have various applications in scientific research:
Chemistry: Cyclohept-2-en-1-ol is used as an intermediate in the synthesis of other organic compounds. Formic acid is used as a reducing agent and a source of carbon monoxide in chemical reactions.
Biology: Formic acid is used in biological research as a preservative and an antibacterial agent.
Medicine: Formic acid is used in the treatment of warts and as a component in some pharmaceutical formulations.
Industry: Cyclohept-2-en-1-ol is used in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of cyclohept-2-en-1-ol involves its interaction with various enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Formic acid acts as a reducing agent and can donate electrons in redox reactions. It can also inhibit the activity of certain enzymes by interacting with their active sites .
Comparación Con Compuestos Similares
Cyclohept-2-en-1-ol can be compared with similar compounds such as cyclohex-2-en-1-ol and cyclooct-2-en-1-ol. These compounds have similar structures but differ in the number of carbon atoms in the ring. Cyclohept-2-en-1-ol is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to six- or eight-membered rings .
Formic acid can be compared with other carboxylic acids such as acetic acid and propionic acid. Formic acid is unique due to its simplicity and high reactivity, making it useful in various chemical reactions and industrial applications .
Propiedades
Número CAS |
63446-73-1 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
cyclohept-2-en-1-ol;formic acid |
InChI |
InChI=1S/C7H12O.CH2O2/c8-7-5-3-1-2-4-6-7;2-1-3/h3,5,7-8H,1-2,4,6H2;1H,(H,2,3) |
Clave InChI |
OBLSFSGLMKVBJH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C=CC1)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)






![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)




